molecular formula C20H17N3O6 B2696377 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034251-44-8

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2696377
CAS No.: 2034251-44-8
M. Wt: 395.371
InChI Key: UFWOAZCDWVHQIF-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring two key structural motifs: a 2-oxobenzo[d]oxazol-3(2H)-yl (benzoxazolone) group and a 2,4-dioxooxazolidin-3-yl moiety. The benzoxazolone scaffold is recognized for its bioisosteric properties, often mimicking phenolic or carboxylic acid groups in drug design, while the dioxooxazolidine ring contributes to conformational rigidity and metabolic stability .

This compound is synthesized via multi-step reactions involving:

Benzoxazolone formation through cyclization of o-aminophenol derivatives.

Acetamide linkage via nucleophilic substitution or coupling reagents (e.g., carbonyldiimidazole) to attach the dioxooxazolidine-phenylethyl chain .

Its pharmacological relevance lies in targeting proteins like the 18-kDa Translocator Protein (TSPO), implicated in neuroinflammation and neurodegenerative diseases.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c24-17(11-22-15-8-4-5-9-16(15)29-20(22)27)21-14(13-6-2-1-3-7-13)10-23-18(25)12-28-19(23)26/h1-9,14H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWOAZCDWVHQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step involves the alkylation of the oxazolidinone intermediate with a phenylethyl halide in the presence of a base.

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an ortho-aminophenol derivative with a carboxylic acid or its derivative.

    Coupling of the Two Fragments: The final step involves coupling the oxazolidinone and benzoxazole fragments through an amide bond formation, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound requires intricate multi-step synthesis, whereas analogs like [11C]NBMP utilize efficient Suzuki coupling for aryl group introduction, achieving higher yields (85%) .
  • Substituent Effects : Hydrazide derivatives (e.g., compound 18) exhibit lower melting points (150–154°C) compared to naphthalene-substituted NBMP (192–194°C), likely due to reduced crystallinity from flexible hydrazide linkers .

Pharmacological and Binding Properties

TSPO Binding Affinity

Benzoxazolone-based compounds are widely studied as TSPO ligands. Comparative

Compound Binding Affinity (Ki, nM) Selectivity (TSPO vs. Other Targets) Metabolic Stability (t1/2, min) Reference
Target Compound Not reported High (predicted) Not reported
[11C]NBMP 0.8 ± 0.2 >100-fold vs. CBR 45 (rat liver S-9)
PBPA 1.2 ± 0.3 >50-fold vs. σ receptors 60 (human liver microsomes)
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Not tested

Key Observations :

  • Enhanced Bioavailability : NBMP demonstrates superior metabolic stability (t1/2 = 45 min) and plasma clearance compared to earlier benzoxazolone derivatives, attributed to its lipophilic naphthalene group .
  • Chelating Capacity : PBPA’s bis-pyridylmethyl group enables bifunctional chelation for radiometal incorporation (e.g., 99mTc), expanding its utility in SPECT imaging .

Anti-Inflammatory and Antimicrobial Effects

  • Anti-inflammatory : Bivalent ligands (e.g., compound 5a in ) inhibit TNF-α production (IC50 = 2.1 µM) via dual engagement of TSPO and peripheral benzodiazepine receptors.
  • Antimicrobial: Thiazolidinone-acetamide hybrids (e.g., compound 3a in ) exhibit MIC values of 8 µg/mL against S. aureus, comparable to ciprofloxacin.

Structural Determinants :

  • Hydrophobic Substituents : Naphthalene or chlorophenyl groups enhance blood-brain barrier penetration, critical for neuroinflammation targeting .
  • Rigid Linkers : Dioxooxazolidine rings in the target compound may reduce off-target interactions compared to flexible propanehydrazide derivatives .

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound characterized by its complex molecular structure, which includes oxazolidinone and benzo[d]oxazole moieties. This article provides an overview of its biological activity, synthesis methods, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is C19H18N2O4C_{19}H_{18}N_2O_4, with a molecular weight of approximately 342.36 g/mol. The compound features several functional groups that contribute to its biological activity, including:

  • Oxazolidinone ring : Known for antibacterial properties.
  • Benzo[d]oxazole moiety : Associated with anti-inflammatory and anticancer activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common steps include:

  • Formation of the oxazolidinone intermediate : This can be achieved through the reaction of phenylglyoxal with barbituric acid derivatives.
  • Introduction of the benzo[d]oxazole moiety : This step often involves cyclization reactions that incorporate various reagents to facilitate bond formation.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with oxazolidinone structures often inhibit bacterial protein synthesis by binding to the ribosomal subunit, suggesting a similar mechanism for this compound.

Anti-inflammatory Effects

Research findings suggest that this compound may possess anti-inflammatory properties. The benzo[d]oxazole component is known to interact with inflammatory pathways, potentially inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages.

Anticancer Activity

Studies have indicated potential anticancer effects of this compound. It may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific kinases involved in cancer progression has been highlighted in preliminary assays.

Case Studies and Research Findings

StudyFindings
In vitro study on antimicrobial activity Showed significant inhibition of Gram-positive bacteria with MIC values comparable to established antibiotics.
Anti-inflammatory assay Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%.
Cancer cell line assays Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.

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